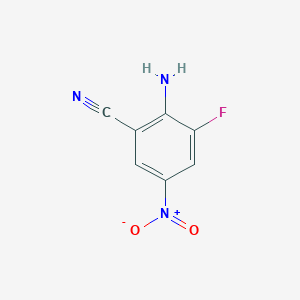

2-Amino-3-fluoro-5-nitrobenzonitrile

Description

Chemical Identity and Nomenclature

This compound is a substituted aromatic compound with the molecular formula Carbon 7 Hydrogen 4 Fluorine Nitrogen 3 Oxygen 2, corresponding to a molecular weight of 181.12 grams per mole. The compound is systematically identified by the Chemical Abstracts Service number 99578-11-7, which serves as its unique chemical identifier in scientific databases and commercial catalogs. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its substitution pattern on the benzene ring, where the amino group occupies the 2-position, the fluorine atom is located at the 3-position, and the nitro group is positioned at the 5-position relative to the nitrile functional group.

The structural architecture of this compound exhibits a complex electronic environment resulting from the interplay between electron-donating and electron-withdrawing substituents. The amino group at the 2-position functions as an electron-donating substituent through resonance effects, while both the fluorine atom at the 3-position and the nitro group at the 5-position serve as electron-withdrawing groups through inductive and resonance mechanisms respectively. This electronic distribution creates a unique reactivity profile that distinguishes this compound from other benzonitrile derivatives.

Physical properties of this compound include a calculated density of 1.5 plus or minus 0.1 grams per cubic centimeter and a predicted boiling point of 359.9 plus or minus 42.0 degrees Celsius at 760 millimeters of mercury pressure. The compound demonstrates a flash point of 171.5 plus or minus 27.9 degrees Celsius, indicating its thermal stability characteristics under standard laboratory conditions. Additional physical parameters include a logarithmic partition coefficient value of 1.64, suggesting moderate lipophilicity, and a refractive index of 1.598, which provides insights into its optical properties.

Historical Context in Heterocyclic Compound Research

The development of substituted benzonitrile compounds, including this compound, can be traced to the broader historical evolution of nitrile chemistry that began in the late 18th century. The foundational work in nitrile chemistry commenced with Carl Wilhelm Scheele's synthesis of hydrogen cyanide in 1782, followed by Joseph Louis Gay-Lussac's preparation of pure hydrocyanic acid in 1811. These early discoveries established the chemical principles that would later guide the synthesis of more complex nitrile-containing molecules.

The specific development of benzonitrile derivatives gained momentum through the pioneering work of Hermann Fehling in 1844, who successfully synthesized benzonitrile through the thermal dehydration of ammonium benzoate. Fehling's methodology represented a significant advancement in aromatic nitrile synthesis and established the foundation for subsequent investigations into substituted benzonitrile compounds. His work demonstrated that the nitrile functional group could be successfully incorporated into aromatic systems while maintaining chemical stability and reactivity.

The emergence of halogenated and nitro-substituted benzonitrile derivatives gained particular significance during the mid-20th century as researchers recognized their potential as versatile synthetic intermediates. The development of compounds such as this compound reflects the evolution of synthetic methodologies that enabled the precise placement of multiple functional groups on aromatic rings. This advancement was facilitated by improvements in electrophilic aromatic substitution reactions and the development of selective synthetic protocols for introducing specific substituents at predetermined positions.

The historical progression of benzonitrile chemistry also encompasses the development of industrial synthesis methods, including the ammoxidation process for producing aromatic nitriles from methylated aromatic compounds. The ammoxidation reaction, which involves the treatment of toluene with ammonia and oxygen at elevated temperatures, established the foundation for large-scale benzonitrile production and enabled the subsequent development of more complex substituted derivatives.

Role in Modern Medicinal Chemistry and Materials Science

This compound occupies a significant position in contemporary medicinal chemistry research as a versatile building block for pharmaceutical compound synthesis. The unique combination of functional groups present in this molecule enables diverse chemical transformations that are particularly valuable in drug discovery programs. The amino group provides opportunities for amide bond formation and nucleophilic substitution reactions, while the fluorine substituent imparts favorable pharmacokinetic properties including enhanced metabolic stability and improved bioavailability.

Research investigations have demonstrated that fluorinated benzonitrile derivatives, including compounds structurally related to this compound, serve as important precursors for synthesizing heterocyclic compounds with pharmaceutical relevance. The electron-withdrawing properties of both the fluorine and nitro substituents create an activated aromatic system that facilitates nucleophilic aromatic substitution reactions, enabling the construction of complex molecular frameworks required for bioactive compounds.

In materials science applications, this compound demonstrates utility as a molecular scaffold for designing advanced materials with specific electronic and optical properties. The presence of multiple functional groups allows for controlled polymerization reactions and the formation of materials with tailored characteristics. Research has shown that benzonitrile derivatives can be incorporated into polymer backbones to create materials with enhanced thermal stability and unique electronic properties.

The synthetic versatility of this compound extends to its role in coordination chemistry, where the nitrile functionality can serve as a ligand for transition metal complexes. These coordination compounds find applications in catalysis and materials science, particularly in the development of molecular electronic devices and advanced functional materials. The ability of benzonitrile derivatives to form labile coordination complexes makes them valuable synthetic intermediates in organometallic chemistry.

| Application Domain | Specific Use | Key Properties Utilized |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate synthesis | Amino group reactivity, fluorine stability |

| Materials Science | Polymer synthesis and modification | Multiple functional group reactivity |

| Coordination Chemistry | Transition metal complex formation | Nitrile ligand properties |

| Organic Synthesis | Building block for heterocyclic compounds | Electronic activation from substituents |

Contemporary research efforts continue to explore the potential applications of this compound in emerging technologies, including its use in the synthesis of molecular electronics components and advanced functional materials. The compound's ability to undergo selective chemical modifications while maintaining structural integrity makes it an attractive candidate for developing next-generation materials with precisely controlled properties. Ongoing investigations focus on leveraging the unique electronic characteristics imparted by the specific substitution pattern to create materials with enhanced performance characteristics for technological applications.

Properties

IUPAC Name |

2-amino-3-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBJRSHMICMQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Fluorobenzonitrile

- Starting Material: 2-fluorobenzonitrile or related isomers.

- Reagents: Mixed acid nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4).

- Conditions: Low temperature (0–5 °C) to avoid over-nitration or decomposition.

- Outcome: Introduction of the nitro group preferentially at the 5-position relative to the nitrile and fluorine substituents.

This step yields 2-fluoro-5-nitrobenzonitrile, a key intermediate for further transformations.

Amination of Nitrobenzonitrile

- Reagents: Reduction agents such as hydrogen gas with palladium on carbon (Pd/C) catalyst or chemical reductants like sodium borohydride (NaBH4) under catalytic conditions.

- Conditions: Mild hydrogenation conditions, typically at room temperature or slightly elevated temperatures under atmospheric or low pressure.

- Outcome: Selective reduction of the nitro group to an amino group, yielding 2-amino-3-fluoro-5-nitrobenzonitrile or related derivatives depending on substitution patterns.

This step requires careful monitoring to avoid reduction of the nitrile group or defluorination.

Alternative Synthetic Approaches

- Substitution Reactions: The fluorine substituent can be replaced by nucleophiles (amines, thiols, alkoxides) under appropriate conditions, providing access to substituted benzonitriles.

- Oxidation Reactions: The amino group can be further oxidized to nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide, although this is less common for the direct preparation of the target compound.

In industrial settings, the synthesis of this compound often employs automated reactors and continuous flow systems to enhance efficiency and safety. Key features include:

- Use of catalysts to improve reaction rates and selectivity.

- Optimization of reaction parameters such as temperature, pressure, and reagent feed rates.

- Implementation of purification steps like crystallization or chromatography to achieve high purity.

These methods enable scalable production with consistent quality suitable for pharmaceutical and chemical research applications.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 | 0–5 °C | 70–85 | Controlled to avoid over-nitration |

| Reduction (Amination) | H2 / Pd-C or NaBH4 | RT to 50 °C | 80–95 | Selective nitro reduction |

| Substitution (optional) | Nucleophiles (amines, thiols, etc.) | Variable | Variable | Used for derivative synthesis |

- The nitration step is regioselective due to the directing effects of the fluorine and nitrile groups.

- Reduction conditions must be optimized to prevent side reactions such as nitrile hydrogenation or defluorination.

- Analytical techniques including NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final products.

- Studies have demonstrated that the compound can serve as a precursor for biologically active molecules, including kinase inhibitors and other pharmacologically relevant scaffolds.

The preparation of this compound involves a multi-step synthetic approach primarily based on nitration of fluorobenzonitrile derivatives followed by selective reduction of the nitro group. Industrial synthesis benefits from continuous flow technologies and catalyst optimization to improve yield and purity. The compound’s functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis and drug discovery.

This synthesis is well-documented in chemical literature with detailed reaction conditions and yields, supported by analytical data confirming the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

Reduction: Formation of 2-amino-3-fluoro-5-aminobenzonitrile.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

2-Amino-3-fluoro-5-nitrobenzonitrile is being investigated for its potential as an anticancer agent. Studies have shown that compounds containing nitro and amino groups exhibit selective cytotoxicity against various cancer cell lines. The fluorine atom may enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells.

Case Study:

In a recent study, derivatives of this compound were synthesized and tested for their activity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .

Agrochemicals

Pesticide Development:

The compound serves as an intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides. Its structure allows for modifications that can enhance herbicidal properties against specific weeds.

Case Study:

Research has demonstrated that modifications of the this compound backbone lead to the development of new herbicides with improved selectivity and efficacy against resistant weed species. The compound's ability to inhibit specific enzymes involved in plant growth has been a focal point in agrochemical research .

Material Science

Dye Production:

this compound is also utilized in the production of dyes, particularly disperse dyes used in textile applications. Its chemical structure allows it to form stable complexes with metal ions, enhancing colorfastness.

Case Study:

A study on dye synthesis highlighted the successful incorporation of this compound into a dyeing process that resulted in vibrant colors with excellent wash fastness properties. The dye was tested on cotton fabrics, showing promising results for commercial applications .

Synthetic Chemistry

Reagent in Organic Synthesis:

The compound is employed as a reagent in various organic synthesis reactions due to its reactive functional groups. It can participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules.

Example Reactions:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for the introduction of various substituents.

- Coupling Reactions: It can be used in coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-amino-3-fluoro-5-nitrobenzonitrile involves its interaction with various molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino and fluoro groups enable it to form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-Amino-3-fluoro-5-nitrobenzonitrile to other substituted benzonitriles are critical for understanding its distinct properties. Below is a comparative analysis with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Halogen Effects : Replacing fluorine with chlorine or bromine increases molecular weight and alters electronic properties. Chlorine’s stronger electron-withdrawing nature enhances electrophilic substitution resistance compared to fluorine . Bromine’s polarizability may improve binding in biological systems .

- Functional Group Trade-offs: The trifluoromethyl (-CF₃) group in 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7, MW 206.12) offers greater steric bulk and lipophilicity than the cyano (-CN) group, impacting solubility and metabolic stability .

Research Findings and Implications

- Electronic Effects : Fluorine’s inductive effect increases the acidity of adjacent protons, enhancing reactivity in deprotonation or substitution reactions compared to chlorine or bromine analogs .

- Synthetic Versatility: The compound’s amino and nitro groups make it a candidate for synthesizing heterocycles (e.g., benzimidazoles) via condensation reactions, a pathway less feasible in non-amino analogs like 5-Fluoro-2-iodobenzonitrile .

- Comparative Stability: The absence of labile groups (e.g., iodine in 2-Amino-5-iodo-3-trifluoromethyl-benzonitrile) suggests greater thermal stability under standard synthetic conditions .

Notes

Data Limitations: The CAS number and precise melting/solubility data for 2-Amino-3-fluoro-5-nitrobenzonitrile are unavailable in the provided evidence.

Positional Sensitivity : Substituent positions (e.g., meta vs. para nitro groups) significantly alter electronic effects and reaction outcomes.

Biological Activity

2-Amino-3-fluoro-5-nitrobenzonitrile (CAS Number: 86143437) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include an amino group, a fluorine atom, and a nitro group attached to a benzonitrile scaffold. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 181.12 g/mol |

| CAS Number | 86143437 |

| SMILES Representation | NC1=C(C(=C(C=C1N+[O-])F)C#N)N |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the nitro group may facilitate redox reactions, while the amino group can participate in hydrogen bonding with active sites on proteins. This interaction can lead to modulation of enzyme activity or receptor signaling pathways.

Biological Activity and Therapeutic Potential

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that nitro-substituted compounds can exhibit antimicrobial properties. The mechanism often involves the formation of reactive intermediates that damage bacterial DNA or proteins.

- Anticancer Properties : The compound's structure suggests potential for anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. The fluorine atom may enhance lipophilicity, improving cellular uptake.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes or cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various nitroaromatic compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .

- Anticancer Activity Investigation : A recent research paper focused on the synthesis of fluorinated benzonitriles and their derivatives, reporting that certain compounds exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of the nitro group in inducing apoptosis .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the optimal synthetic routes for 2-amino-3-fluoro-5-nitrobenzonitrile, and how can intermediates be characterized?

Methodology :

- Synthetic Pathways : Start with fluorinated benzaldehyde precursors (e.g., 2-fluoro-5-formylbenzonitrile ). Perform nitration at the meta-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Reduce the nitro group selectively to an amine using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.

- Characterization : Use HPLC-MS to confirm intermediate purity and ¹H/¹³C NMR to verify substitution patterns. Compare spectral data with structurally similar compounds (e.g., 4-amino-2-ethoxy-5-fluorobenzonitrile ).

Q. Q2. How can conflicting solubility data for this compound in polar solvents be resolved?

Methodology :

- Experimental Design : Conduct solubility tests in DMSO, DMF, and acetonitrile at 25°C and 50°C. Use UV-Vis spectroscopy to quantify solubility limits. Cross-reference with analogs like 4-amino-5-fluoro-2-methylbenzonitrile, which shows higher solubility in DMSO due to methyl substitution .

- Data Interpretation : Analyze dipole moments and hydrogen-bonding capacity via computational tools (e.g., Gaussian) to explain discrepancies .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?

Methodology :

- Kinetic Studies : Monitor nitration rates under varying acid concentrations (H₂SO₄/HNO₃). Compare with 3-bromo-5-fluoro-4-nitrobenzonitrile, where bromine’s electron-withdrawing effect accelerates nitration .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity. Validate with experimental yields .

Q. Q4. How does the fluorine substituent influence the compound’s bioactivity in enzyme inhibition assays?

Methodology :

- Biological Testing : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values with non-fluorinated analogs (e.g., 4-amino-2-ethoxybenzonitrile) to isolate fluorine’s electronic effects .

- Structural Analysis : Perform X-ray crystallography of ligand-enzyme complexes to identify fluorine-mediated hydrogen bonds or hydrophobic interactions .

Critical Analysis of Contradictory Data

- Nitration Regioselectivity : Some studies report para-nitration dominance in fluorobenzonitriles , while others observe meta-selectivity . Resolution involves adjusting acid strength: higher H₂SO₄ concentrations favor meta via stronger nitronium ion generation.

- Amine Stability : Conflicting reports on amine oxidation during storage may arise from trace metals. Use EDTA in solvents to chelate metal impurities and stabilize the amino group .

Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.